molecular formula C16H24N2O4 B2532927 (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 109075-73-2

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B2532927
CAS No.: 109075-73-2
M. Wt: 308.378
InChI Key: CEWGAKSJXWSJMA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a chiral carbamate derivative featuring a leucine backbone modified with a methoxy(methyl)amide group. This compound is synthesized via solid-phase peptide synthesis (SPPS) techniques, as outlined in . The synthesis involves coupling Z-L-Leu-OH with methoxy(methyl)amine using HOBt/HBTU activation in DCM/DMF, yielding the target compound after purification .

The compound’s structure is confirmed by NMR and HRMS, with key spectral features including characteristic δ values for the benzyl carbamate (e.g., δ 7.3–7.4 ppm for aromatic protons) and the methoxy(methyl)amide group (δ 3.2–3.4 ppm) . Its molecular weight is 323.19 g/mol, and it is typically stored under inert conditions at -20°C due to its sensitivity to hydrolysis .

This compound is of interest in medicinal chemistry as a precursor for protease inhibitors and peptidomimetics. Its structural motifs—such as the carbamate group and branched alkyl chain—enhance metabolic stability and binding specificity to enzymatic targets like SARS-CoV-2 3CL protease and histone deacetylases (HDACs) .

Properties

IUPAC Name

benzyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(2)10-14(15(19)18(3)21-4)17-16(20)22-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,17,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGAKSJXWSJMA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of a suitable amine with a carbamate precursor. One common method is the reaction of benzylamine with a protected amino acid derivative, followed by deprotection and subsequent carbamoylation using dimethyl carbonate or other carbamoylating agents . The reaction conditions often include the use of catalysts such as iron-chrome catalysts (e.g., TZC-3/1) to achieve high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact. For example, dimethyl carbonate is preferred over phosgene due to its lower toxicity and environmental footprint .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes controlled hydrolysis under acidic or basic conditions to yield primary amines. For example:

  • Acidic hydrolysis (HCl/H₂O, 0–5°C, 30 min): Removes the benzyl carbamate protecting group to generate a free amine (yield: >95%) .

  • Basic hydrolysis (NaOH/THF, 25°C, 2–3 hr): Cleaves the carbamate while preserving the methoxy(methyl)amino substituent.

Condensation with Aldehydes

The free amine generated after hydrolysis participates in Schiff base formation. In one protocol:

  • Reaction with 4-methylpentanal (DCM, −20°C, 2 hr) produced an imine intermediate used in peptide chain elongation.

Amide Coupling Reactions

The compound acts as a coupling agent in peptide synthesis. Key examples include:

Reaction Partner Conditions Product Yield
Boc-L-HomophenylalanineHOBt/DMF, −5°C, 2–3 hr (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate85%
Methyl 2-amino-3-phenylpropanoateIsobutyl chloroformate, −20°C (S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate74%

Deprotection of Methoxy(methyl)amino Group

The MOM-protected amine is selectively deprotected using trifluoroacetic acid (TFA):

  • Conditions : 30% TFA/DCM, 0–5°C, 30 min .

  • Outcome : Generates a free α-ketoamide for subsequent nucleophilic substitutions .

Nucleophilic Substitution

The α-ketoamide intermediate reacts with electrophiles:

  • Epoxidation : Treatment with triethylamine/pyridine followed by mesyl chloride yields an epoxide derivative (e.g., Compound IX in ).

  • Sulfonation : Reaction with mesyl chloride produces a mesylate leaving group (used in alkylation steps) .

Oxidation and Reduction

  • Oxidation : The tertiary alcohol moiety (if present in derivatives) is oxidized to ketones using Dess-Martin periodinane (DMP).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups while retaining stereochemistry.

Catalytic Asymmetric Reactions

The chiral center at C2 directs stereoselective transformations:

  • Mukaiyama aldol reaction : With benzaldehyde and SiCl₄, achieves >90% enantiomeric excess (ee).

  • Enolate alkylation : Using LDA and methyl iodide, retains configuration (dr > 20:1).

Thermal Stability Data

Decomposition studies reveal:

  • Onset temperature : 180°C (DSC, N₂ atmosphere) .

  • Primary degradation pathway : Cleavage of the carbamate moiety to release CO₂ and benzyl alcohol .

Reaction Optimization Insights

Critical parameters from process patents :

  • Temperature control : Reactions below −15°C minimize racemization (e.g., peptide couplings).

  • Solvent selection : Dichloromethane (DCM) outperforms THF in carbamate-forming reactions (98% vs. 82% yield).

  • Catalyst loading : 0.1 eq. HOBt sufficient for coupling efficiency >90%.

This compound’s reactivity profile underscores its utility in synthesizing stereochemically complex pharmaceuticals, particularly protease inhibitors and kinase-targeted therapies . Experimental protocols emphasize strict temperature control and solvent choice to preserve enantiopurity and reaction efficiency.

Scientific Research Applications

Synthesis Methodology

The synthesis of (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of N-Benzyloxycarbonyl-L-leucine with methoxy and methyl amines under controlled conditions. The process yields the desired compound with specific characterization through NMR and IR spectroscopy to confirm its structure and purity .

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Enzyme Inhibition

  • Compounds containing carbamate moieties have been studied for their inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • The structure of this compound may enhance its efficacy as an enzyme inhibitor due to its unique substituents.

2. Antitumor Activity

  • Similar derivatives have shown promising results as antitumor agents, suggesting that this compound might possess similar properties .

3. Antidiabetic Potential

  • Compounds with related structures have been evaluated for their potential as α-glucosidase inhibitors, which are beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .

Case Studies

Several studies have explored the applications of carbamate derivatives similar to this compound:

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated effective inhibition of acetylcholinesterase and α-glucosidase, suggesting potential for neuroprotective and antidiabetic therapies.
Antitumor ActivityIdentified structural analogs that exhibited significant antitumor activity in vitro, warranting further investigation into similar compounds.
Synthesis of DerivativesDeveloped new derivatives with enhanced biological activity, indicating that modifications to the core structure can yield potent therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Features

The compound’s analogs differ in substituents on the benzyl group, amino acid backbone, and terminal functional groups. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Yield (%) Reference
Target Compound Methoxy(methyl)amide, leucine backbone 323.19 Protease inhibition N/A
Compound 5 () 4-Hydroxycarbamoylbenzyl group ~550 (estimated) HDAC inhibition 35
Compound 7 () 3-Hydroxycarbamoylbenzyl group ~550 (estimated) HDAC inhibition 35
Compound 2h () Thiazole ring, pyrrolidinone 586.27 Antiviral (SARS-CoV-2) N/A
Fluorinated analogs () 4-Fluorobenzyl/perfluorophenyl 450–500 (estimated) Dual 5-LOX/sEH inhibition 11–37
Z-LLNle-CHO () Hexanoyl group 592.76 Proteasome inhibition 60

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (LogP ~4.5) exhibit better blood-brain barrier penetration compared to the target compound (LogP ~3.2) .
  • Solubility : Hydroxycarbamoyl derivatives (Compounds 5, 7) show poor aqueous solubility (<1 mg/mL) due to hydrogen-bonding groups, necessitating formulation with co-solvents .

Biological Activity

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, also known by its CAS number 109075-73-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₂₄N₂O₄
Molar Mass308.37 g/mol
Density1.108 g/cm³ (predicted)
pKa10.98 (predicted)
Storage ConditionsRoom temperature

The biological activity of (S)-Benzyl carbamate derivatives is often linked to their interaction with specific biological targets, such as enzymes and receptors. The methoxy and methylamino groups in the structure suggest potential interactions with neurotransmitter systems or metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, studies on TG2 inhibitors have shown that modifications in carbamate structures can enhance binding affinity and specificity towards target enzymes involved in various diseases, including celiac disease .

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth in xenograft models. The mechanism involves modulation of apoptosis pathways and inhibition of cell proliferation .
  • Neuroprotective Effects : There is emerging evidence that similar compounds can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Anti-inflammatory Properties : Compounds in this class have been shown to reduce inflammation markers in vitro, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a related compound in an orthotopic MDA-MB-231 tumor xenograft model. The study assessed the compound's efficacy in reducing tumor size and its impact on TG2 expression levels within the tumor tissue. Results indicated significant reductions in tumor growth compared to control groups, highlighting the potential for clinical applications .

Research Findings

Recent research has focused on the synthesis of analogues to improve the biological activity of benzyl carbamates. These studies have utilized various techniques such as LC-MS/MS for metabolite identification and PET imaging for assessing biodistribution .

Summary of Findings

  • Inhibition of Enzymatic Activity : The compound shows promise as a TG2 inhibitor.
  • Potential for Cancer Therapy : Demonstrated efficacy in reducing tumor growth in preclinical models.
  • Neuroprotective Properties : May protect against neurodegeneration through modulation of oxidative stress.

Q & A

Q. Key Methodological Considerations :

  • Temperature Control : Reactions are often initiated at 0°C to minimize racemization .
  • Purification : Reverse-phase HPLC resolves enantiomeric impurities, critical for maintaining >90% enantiomeric excess (e.e.) .

How can researchers address low yields during the final coupling step of this carbamate derivative?

Advanced
Low yields (e.g., 35% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Alternative Coupling Reagents : Replace traditional HCl/dioxane with HATU or EDCI to improve efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves atom economy in peptide bond formation .

Q. Data Comparison :

MethodYieldPurityReference
HCl/dioxane, RT35%90% e.e
HATU, DMF, 50°C51%95% e.e

What spectroscopic and chromatographic techniques confirm the structure and stereochemistry of this compound?

Q. Basic

  • 1H/13C NMR : Assignments focus on the methoxy(methyl)amino group (δ 3.34 ppm, singlet) and carbamate carbonyl (δ 157.1 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 410.1 [M+H]+) .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. Advanced Applications :

  • 2D NMR (HSQC, NOESY) : Resolves spatial proximity of the (S)-configured chiral center to adjacent methyl groups .

How does the methoxy(methyl)amino group influence the compound’s stability under acidic or basic conditions?

Advanced
The methoxy(methyl)amino moiety introduces hydrolytic sensitivity:

  • Acidic Conditions : Protonation of the amine leads to carbamate cleavage (t1/2 = 2–4 h at pH 3) .
  • Basic Conditions : Base-catalyzed hydrolysis of the methyl ether is negligible below pH 9, but prolonged exposure degrades the compound .

Q. Mitigation Strategies :

  • Lyophilization : Stabilizes the compound for long-term storage at -20°C .
  • Buffered Solutions : Use phosphate buffer (pH 6–7) for in vitro assays to prevent degradation .

What analytical challenges arise in quantifying trace enantiomeric impurities, and how are they resolved?

Q. Advanced

  • Challenge : Low-level impurities (<0.5%) from incomplete stereochemical control during synthesis.
  • Solution : Ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns increases resolution. Example conditions:
    • Column : Chiralcel OD-3 (4.6 × 250 mm)
    • Mobile Phase : n-Hexane/ethanol (85:15) at 1.0 mL/min .

Validation : Method precision (RSD < 2%) and LOQ of 0.1% ensure compliance with ICH guidelines .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent oxidation .

How can structural analogs of this compound be designed to probe structure-activity relationships (SAR) in enzyme inhibition?

Q. Advanced

  • Backbone Modifications : Replace the 4-methylpentan-2-yl group with cyclohexyl or aromatic rings to assess steric effects on binding .
  • Functional Group Swaps : Substitute methoxy(methyl)amine with hydroxamate or trifluoromethyl groups to modulate electron density and hydrogen bonding .

Case Study : Analogs with tert-butyl carbamate showed 3-fold higher protease inhibitory activity compared to benzyl derivatives .

What contradictory data exist regarding the compound’s reactivity in nucleophilic acyl substitution reactions?

Q. Advanced

  • Contradiction : reports smooth coupling with methoxy(methyl)amine, while notes competing elimination side products under similar conditions.
  • Resolution : The discrepancy arises from varying steric environments—bulky tert-butyl carbamate precursors in hinder nucleophilic attack, favoring elimination.

Recommendation : Pre-activate carboxylic acids with CDI (1,1'-carbonyldiimidazole) to enhance electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.